molecular formula C22H46FeP2 B12439269 cyclopentyl-di(propan-2-yl)phosphane;iron

cyclopentyl-di(propan-2-yl)phosphane;iron

Cat. No.: B12439269
M. Wt: 428.4 g/mol
InChI Key: XUUUHBFNNJSDAR-UHFFFAOYSA-N
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Description

Cyclopentyl-di(propan-2-yl)phosphane;iron is a complex organophosphine compound that has garnered significant interest in the field of chemistry. This compound is known for its unique structure, which includes a cyclopentyl ring and di(propan-2-yl)phosphane ligands coordinated to an iron center. It is often used in various catalytic processes and has applications in both academic research and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl-di(propan-2-yl)phosphane;iron typically involves the reaction of cyclopentyl phosphine with iron salts under controlled conditions. One common method includes the use of Grignard reagents, where the corresponding chlorophosphines react with organomagnesium compounds to form the desired phosphine ligands . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced purification techniques such as crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl-di(propan-2-yl)phosphane;iron undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of iron-phosphine complexes .

Mechanism of Action

The mechanism by which cyclopentyl-di(propan-2-yl)phosphane;iron exerts its effects involves the coordination of the phosphine ligands to the iron center. This coordination facilitates various catalytic processes by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve interactions with substrates at the metal center .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopentyl-di(propan-2-yl)phosphane;iron is unique due to its specific ligand arrangement and the presence of the cyclopentyl ring, which imparts distinct steric and electronic properties. These properties make it particularly effective in certain catalytic applications where other similar compounds may not perform as well .

Properties

Molecular Formula

C22H46FeP2

Molecular Weight

428.4 g/mol

IUPAC Name

cyclopentyl-di(propan-2-yl)phosphane;iron

InChI

InChI=1S/2C11H23P.Fe/c2*1-9(2)12(10(3)4)11-7-5-6-8-11;/h2*9-11H,5-8H2,1-4H3;

InChI Key

XUUUHBFNNJSDAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)P(C1CCCC1)C(C)C.CC(C)P(C1CCCC1)C(C)C.[Fe]

Origin of Product

United States

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